Tert-butyl 3,3-dimethylpiperidine-1-carboxylate
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Overview
Description
Tert-butyl 3,3-dimethylpiperidine-1-carboxylate is a chemical compound with the molecular formula C12H23NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,3-dimethylpiperidine-1-carboxylate typically involves the reaction of 3,3-dimethylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,3-dimethylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
Tert-butyl 3,3-dimethylpiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3,3-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3,3-dimethylpiperazine-1-carboxylate: Similar in structure but contains a piperazine ring instead of a piperidine ring.
Tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate: Contains a hydroxyl group, making it more hydrophilic.
1-Boc-3-piperidone: Another piperidine derivative with a different functional group.
Uniqueness
Tert-butyl 3,3-dimethylpiperidine-1-carboxylate is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its tert-butyl group provides steric hindrance, affecting its interactions and stability in various reactions .
Properties
Molecular Formula |
C12H23NO2 |
---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
tert-butyl 3,3-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO2/c1-11(2,3)15-10(14)13-8-6-7-12(4,5)9-13/h6-9H2,1-5H3 |
InChI Key |
ILXBQWDJDRECLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN(C1)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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